N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(3,4-Dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and a 3,4-dimethylphenyl group attached to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are historically significant for their antimicrobial properties .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-10-7-8-12(9-11(10)2)19-22(20,21)14-6-4-3-5-13(14)15(16,17)18/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHCDMUZNIWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
C–N Bond Cleavage Under Catalytic Conditions
This compound’s tertiary sulfonamide structure undergoes selective C–N bond cleavage when exposed to Lewis acids like Bi(OTf)₃ . The reaction proceeds via protonation of the sulfonamide nitrogen, generating a benzyl carbocation intermediate that fragments to yield simpler sulfonamides .
Example Reaction Pathway:
| Substrate | Catalyst | Conditions | Products | Yield |
|---|---|---|---|---|
| N-(3,4-dimethylbenzyl)-N-phenyl derivative | Bi(OTf)₃ | 1,2-Dichloroethane, 85°C | 4-Methyl-N-phenylbenzenesulfonamide | 95% |
Mechanistic Insights:
-
Protonation at nitrogen destabilizes the C–N bond.
-
The electron-donating dimethylphenyl group stabilizes carbocation intermediates, favoring cleavage over competing pathways .
Electrophilic Reactivity and Functionalization
The trifluoromethyl group imposes strong electron-withdrawing effects, directing electrophilic aromatic substitution (EAS) to specific positions. Experimental data from analogous sulfonamides suggest:
Key Reactivity Trends:
| Reaction Type | Position Selectivity | Driving Factor | Reference |
|---|---|---|---|
| Sulfonation/Halogenation | Para to sulfonamide | Trifluoromethyl group’s -I effect |
For example, iodination of related sulfonamides occurs preferentially at the para position relative to the sulfonamide group under iron/copper catalysis .
Stability Under Acidic and Oxidative Conditions
The compound demonstrates stability in mild acidic environments but undergoes decomposition under strong oxidative conditions (e.g., DDQ or CAN), consistent with tertiary sulfonamide behavior .
Comparative Stability Data:
| Condition | Observation | Reference |
|---|---|---|
| Bi(OTf)₃ (5 mol%), 85°C | C–N cleavage without N–S bond breakage | |
| DDQ (2 equiv), CH₂Cl₂ | Oxidative N-dealkylation |
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has potential uses in medicinal chemistry and material science. It contains a trifluoromethyl group and a dimethyl-substituted phenyl group. The molecular formula is , and it is an organic sulfonamide.
Scientific Research Applications
- Antibacterial Agents this compound serves as a lead compound in the development of new antibacterial agents. Its structure allows it to interfere with folate metabolism in bacteria, which gives it antibacterial properties.
- Inhibiting Enzymes or Proteins The compound interacts with biological targets, potentially inhibiting specific enzymes or proteins because of its structural features.
- Modification of COX-2 Inhibitors Chemical modification of cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and rofecoxib, have been tested for their effects on the viability of human prostate cancer PC-3 cells and their ability to induce apoptosis in these cells . Cell viability can be measured by the trypan blue dye exclusion assay, and apoptosis can be measured by an enzyme-linked immunosorbent assay that quantifies DNA cleavage and by western blot detection of poly(ADP-ribose) polymerase (PARP) cleavage .
- Potential Therapeutic Target Fascin has recently emerged as a potential therapeutic target because its expression in cancer cells is closely associated with tumor progression and metastasis .
- Anticancer Activity Exhibiting anticancer activity, a compound with a similar structure displayed a noteworthy enhancement, boasting an IC50 value of 0.3 μM, which signifies a 25-fold increase in its effectiveness when juxtaposed with MX69 (IC50 = 7.5 μM) .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Activity Comparison
Role of Fluorination
- Trifluoromethyl vs. Perfluorinated Groups : Perfluorinated benzenesulfonamides () exhibit extreme fluorination, leading to high chemical stability and persistence in environmental matrices. In contrast, the single -CF₃ group in the target compound balances stability with biodegradability, making it more suitable for pharmaceutical applications .
- Herbicidal Analogues: Compounds like 2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (chlorsulfuron) and N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide) highlight the role of sulfonamides in agriculture. The trifluoromethyl group in mefluidide enhances herbicidal potency by improving soil mobility and enzyme inhibition .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Key Substituent Effects |
|---|---|---|
| This compound | ~315 g/mol | High lipophilicity (CF₃), moderate solubility |
| N-(2,3-Dimethylphenyl)benzenesulfonamide | ~261 g/mol | Lower lipophilicity, higher aqueous solubility |
| Mefluidide | ~292 g/mol | Enhanced soil mobility (CF₃SO₂ group) |
Biological Activity
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14F3N1O2S1
- Molecular Weight : 325.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition disrupts various metabolic pathways, leading to potential antimicrobial and anticancer effects .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it exhibited an IC50 value of 0.3 μM against certain cancer cell lines, indicating potent cytotoxicity .
- Antimicrobial Effects : The sulfonamide moiety is known for its antimicrobial properties, which may be enhanced by the trifluoromethyl group .
- Enzyme Inhibition : It has been observed to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .
Data Table: Biological Activity Summary
Case Studies and Research Findings
-
Anticancer Studies :
- A study investigated the compound's effects on MDA-MB-231 triple-negative breast cancer (TNBC) cells. It demonstrated a strong inhibitory effect on cell proliferation while showing significantly less effect on non-cancerous cells (MCF10A), highlighting its selectivity for cancer cells .
- Another study reported that the compound inhibited lung metastasis in a mouse model of TNBC more effectively than known compounds like TAE226, suggesting its potential as a therapeutic agent .
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Mechanistic Insights :
- The compound's mechanism involves dual targeting of proteins associated with cancer progression, particularly MDM2 and XIAP. This dual inhibition leads to increased expression of p53, promoting apoptosis in cancer cells .
- Further research indicated that the compound could act as a competitive ATP inhibitor, enhancing its efficacy against various cancer types .
Q & A
Q. What are the key synthetic steps and reaction condition optimizations for preparing N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide?
The synthesis typically involves sulfonation of the benzene ring followed by coupling with 3,4-dimethylaniline. Critical steps include:
- Sulfonation using chlorosulfonic acid at controlled temperatures (0°C to room temperature) to avoid side reactions .
- Stoichiometric coupling of the sulfonyl chloride intermediate with 3,4-dimethylaniline under reflux conditions.
- Purification via recrystallization from ethanol to achieve high purity (>95%) . Optimization parameters include adjusting reaction time, temperature, and molar ratios to maximize yield and minimize by-products.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Infrared (IR) spectroscopy : Identifies sulfonamide functional groups (S=O stretching at ~1350–1150 cm⁻¹, N–H bending at ~1550 cm⁻¹) .
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons, methyl groups, and trifluoromethyl substituents (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.4 ppm) .
- High-performance liquid chromatography (HPLC) : Validates purity and detects impurities using reverse-phase C18 columns with UV detection.
Q. How is recrystallization optimized to improve compound purity?
Recrystallization from ethanol is preferred due to the compound’s moderate solubility. Key steps include:
- Slow solvent evaporation at room temperature to grow single crystals suitable for X-ray diffraction .
- Iterative recrystallization cycles to achieve constant melting points and eliminate residual solvents.
Advanced Research Questions
Q. How can X-ray crystallography and computational tools resolve molecular conformation and intermolecular interactions?
- X-ray diffraction : Single-crystal analysis using SHELXL determines bond lengths, torsion angles (e.g., C–SO₂–NH–C torsion angle ≈ −49.7°), and hydrogen-bonding networks (N–H⋯O dimers) .
- Software : SHELX programs refine structural parameters, while ORTEP-3 generates graphical representations of molecular packing .
- Hydrogen bonding : Intermolecular N–H⋯O bonds stabilize crystal lattices, influencing solubility and thermal stability .
Q. What analytical strategies identify and resolve unexpected by-products during synthesis?
- Liquid chromatography-mass spectrometry (LC-MS) : Detects sulfonamide derivatives or dimerization products (e.g., unintended double sulfonamides as in ).
- Mechanistic studies : Vary stoichiometry (e.g., excess 3,4-dimethylaniline) or temperature to suppress side reactions.
- Crystallographic validation : Compare experimental data with predicted structures to confirm product identity .
Q. How do substituents (e.g., trifluoromethyl, dimethyl groups) influence electronic properties and reactivity?
- Computational modeling : Density functional theory (DFT) calculates electron-withdrawing effects of the trifluoromethyl group, which enhance sulfonamide acidity and hydrogen-bonding capacity.
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-chloro derivatives ) to assess how substituents modulate bioactivity or material properties.
Q. What experimental designs are recommended for studying bioactivity or catalytic applications?
- In vitro assays : Use enzyme inhibition models (e.g., carbonic anhydrase) to evaluate sulfonamide interactions.
- Thermal analysis : Differential scanning calorimetry (DSC) assesses stability for potential material science applications.
- Control experiments : Include structurally related compounds (e.g., N-(2,3-dimethylphenyl) analogs ) to isolate substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
